

A Technical Guide to 2'-Chloro-biphenyl-4-carboxylic acid

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Compound of Interest

Compound Name: 2'-Chloro-biphenyl-4-carboxylic acid

Cat. No.: B1200675

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Abstract

This whitepaper provides a comprehensive technical overview of **2'-Chloro-biphenyl-4-carboxylic acid**, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We delve into its chemical identity, physicochemical properties, and provide a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, including mechanistic insights into the catalytic cycle. Furthermore, this guide outlines the compound's key applications as a pivotal building block in the development of advanced pharmaceutical intermediates. Sections on spectroscopic characterization and detailed safety and handling protocols are included to furnish researchers, scientists, and drug development professionals with a complete and actionable resource for their work.

Chemical Identity and Physicochemical Properties

2'-Chloro-biphenyl-4-carboxylic acid is an organic compound featuring a biphenyl core structure.^[1] This core is functionalized with a carboxylic acid group at the 4-position of one phenyl ring and a chlorine atom at the 2'-position of the adjacent ring.^[1] The chlorine substituent at the ortho-position of the second ring induces a twisted conformation, restricting the rotation around the biphenyl C-C single bond, a feature that can be exploited in molecular design to control conformational rigidity.^[1]

The IUPAC name for this compound is 2'-Chloro-[1,1'-biphenyl]-4-carboxylic acid.

1.1 Molecular Structure

The diagram below illustrates the chemical structure and the IUPAC numbering scheme for **2'-Chloro-biphenyl-4-carboxylic acid**.

Figure 1: Structure of **2'-Chloro-biphenyl-4-carboxylic acid**.

1.2 Identifiers and Properties

The key identifiers and physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	2'-Chloro-[1,1'-biphenyl]-4-carboxylic acid	-
CAS Number	3808-93-3	[2]
Molecular Formula	C ₁₃ H ₉ ClO ₂	[1][2]
Molecular Weight	232.66 g/mol	[1][2]
Melting Point	247 °C	[1]
Boiling Point (Predicted)	382.4 ± 25.0 °C at 760 mmHg	[1]
Density (Predicted)	1.3 ± 0.1 g/cm ³	[1]
SMILES	O=C(O)c1ccc(cc1)c2ccccc2Cl	-

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the biphenyl scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[3]

2.1 Mechanistic Rationale

The synthesis involves the coupling of (4-carboxyphenyl)boronic acid with 1-bromo-2-chlorobenzene.

- **Catalyst System:** A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$ with a phosphine ligand (e.g., triphenylphosphine), is the active catalyst.^[4] The ligand stabilizes the Pd(0) center and facilitates the reaction steps.
- **Base:** A base, such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3), is crucial.^{[5][6]} Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
- **Solvent System:** A biphasic solvent system, typically an organic solvent like 1-propanol, DME, or toluene mixed with water, is used.^{[4][7]} This system effectively dissolves both the organic substrates and the inorganic base.

2.2 Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks and a robust purification and characterization workflow to ensure the final product's identity and purity.

Materials:

- (4-carboxyphenyl)boronic acid
- 1-bromo-2-chlorobenzene
- Palladium(II) acetate $[\text{Pd}(\text{OAc})_2]$
- Triphenylphosphine $[\text{P}(\text{Ph})_3]$
- Anhydrous Potassium Carbonate (K_2CO_3)
- 1,4-Dioxane
- Deionized Water
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)

- Anhydrous Magnesium Sulfate (MgSO_4)
- Hydrochloric Acid (2M HCl)

Procedure:

- **Reaction Setup:** To a three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add (4-carboxyphenyl)boronic acid (1.05 equivalents) and 1-bromo-2-chlorobenzene (1.0 equivalent).
- **Catalyst and Base Addition:** Add triphenylphosphine (0.009 eq.), palladium(II) acetate (0.003 eq.), and potassium carbonate (2.0 eq.).^[4]
- **Solvent Addition & Degassing:** Add a 4:1 mixture of 1,4-dioxane and water. Purge the mixture with nitrogen for 20-30 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- **Reaction:** Heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-16 hours).
- **Workup & Extraction:**
 - Cool the reaction mixture to room temperature and dilute with water.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
 - Combine the organic layers and wash sequentially with water and then brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure.
- **Purification & Validation (Step 1):**
 - The crude solid is an off-white powder. Suspend this crude product in 2M HCl and stir vigorously. This step protonates the carboxylate salt, rendering the desired product insoluble in the aqueous acid.

- Filter the solid, wash thoroughly with deionized water until the filtrate is neutral (check with pH paper).
- Dry the white solid in a vacuum oven.
- Final Validation (Step 2):
 - Determine the melting point of the dried solid. A sharp melting point around 247 °C is indicative of high purity.[1]
 - Obtain ¹H NMR and Mass Spectrometry data to confirm the structure and molecular weight.

2.3 Synthesis Workflow Diagram



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Figure 2: Step-by-step workflow for the synthesis and validation of the target compound.

Applications in Research and Development

Biphenyl carboxylic acids are privileged structures in medicinal chemistry.[8] The carboxylic acid group often serves as a key hydrogen bonding partner or a handle for prodrug strategies, while the biphenyl scaffold provides a rigid framework for orienting other functional groups.[8][9][10]

2'-Chloro-biphenyl-4-carboxylic acid is primarily utilized as a crucial building block or intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[11][12]

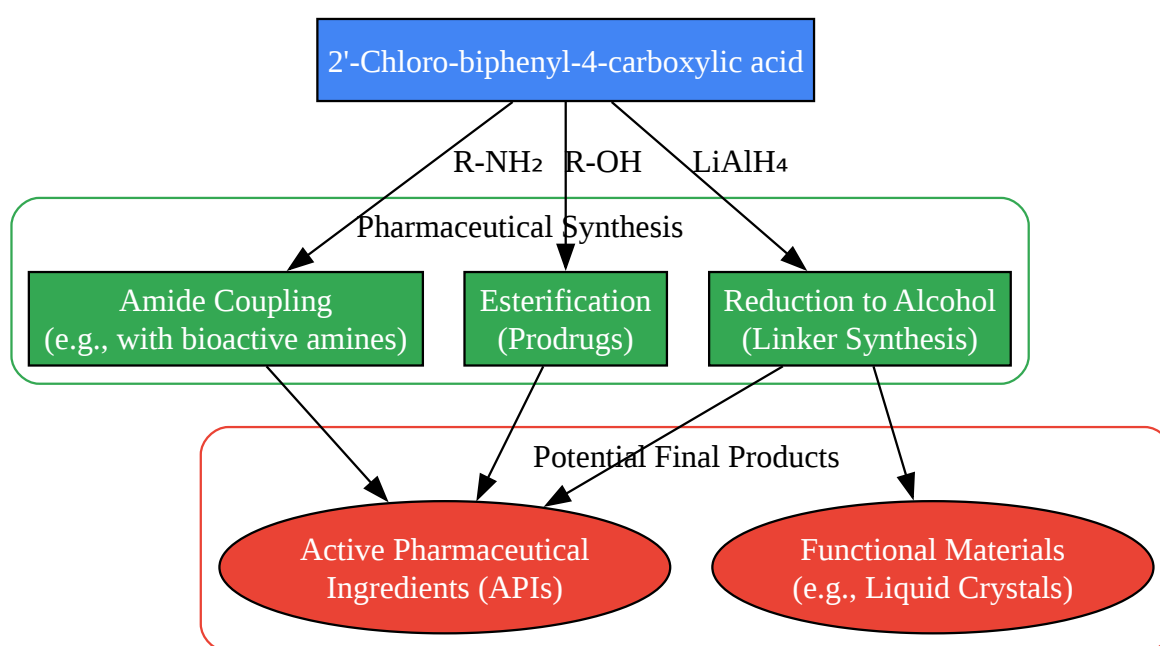
- Anti-inflammatory Agents: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8] This intermediate can be used to synthesize analogs of

existing drugs or novel compounds for screening.

- **Anticancer Agents:** Many small molecule kinase inhibitors and other anticancer agents feature biphenyl cores.[8] The specific substitution pattern of **2'-Chloro-biphenyl-4-carboxylic acid** allows for the exploration of structure-activity relationships (SAR) in targeted drug discovery programs.
- **Materials Science:** Substituted biphenyls are also used in the development of liquid crystals and other advanced organic materials.

3.1 Role as a Molecular Scaffold

The diagram below illustrates how **2'-Chloro-biphenyl-4-carboxylic acid** serves as a versatile starting point for further chemical elaboration.



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Figure 3: Derivatization pathways from the core molecule.

Spectroscopic Characterization

Confirming the identity of the synthesized compound is paramount. Below are the expected key signals for spectroscopic analysis.

Spectroscopy	Expected Signals
^1H NMR	Multiplets in the aromatic region (δ 7.3-8.2 ppm) corresponding to the protons on the two phenyl rings. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton.
^{13}C NMR	Signals in the aromatic region (δ 125-145 ppm). A signal for the carboxylic acid carbonyl carbon (>165 ppm).
Mass Spec (EI)	Molecular ion peak (M^+) at $m/z \approx 232$, corresponding to the molecular weight. An isotopic pattern ($\text{M}+2$) at ≈ 234 with $\sim 1/3$ the intensity of the M^+ peak, characteristic of a monochlorinated compound.
IR Spectroscopy	A broad O-H stretch from the carboxylic acid dimer ($2500\text{-}3300\text{ cm}^{-1}$). A sharp C=O stretch around 1700 cm^{-1} . C-Cl stretching vibrations in the fingerprint region ($600\text{-}800\text{ cm}^{-1}$).

Note: Exact chemical shifts and peak shapes can vary based on the solvent and instrument used.

Safety and Handling

As a laboratory chemical, **2'-Chloro-biphenyl-4-carboxylic acid** requires careful handling. The toxicological properties have not been fully investigated.

- Hazard Identification: Causes serious eye irritation (H319). May cause skin and respiratory irritation.[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[14\]](#)

- Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[\[14\]](#)
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[\[13\]](#) Avoid generating dust.
- Handling and Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[15\]](#)
 - Wash hands thoroughly after handling.
 - Avoid contact with skin, eyes, and clothing.[\[15\]](#)
- First Aid Measures:
 - Eyes: Immediately rinse cautiously with water for several minutes.[\[14\]](#) If irritation persists, seek medical attention.
 - Skin: Wash off with soap and plenty of water.[\[14\]](#)
 - Inhalation: Move person to fresh air.[\[14\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

2'-Chloro-biphenyl-4-carboxylic acid is a valuable and versatile chemical intermediate. Its synthesis is reliably achieved through well-established palladium-catalyzed cross-coupling methodologies like the Suzuki reaction. The compound's rigid, substituted biphenyl framework makes it an important scaffold for the synthesis of complex target molecules in pharmaceutical and materials science research. Adherence to proper laboratory safety protocols is essential when handling this compound. This guide serves as a foundational resource for scientists to confidently synthesize, characterize, and utilize this important building block in their research endeavors.

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